molecular formula C7H4ClN3O B2512651 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1650574-62-1

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B2512651
CAS RN: 1650574-62-1
M. Wt: 181.58
InChI Key: DVECITGQRKHHAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines, which are structurally similar to the requested compound, often involves the condensation of pyrimidine-5-carbaldehydes followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride led to the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The pyranopyrimidine core, including compounds like 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. These compounds are intensively investigated for their diverse applicability, emphasizing the development of substituted pyranopyrimidines and pyrimidinones through various synthetic pathways employing hybrid catalysts. This includes the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions. The review highlights the significance of hybrid catalysts in the synthesis of these scaffolds, which may inspire further research in catalytic applications for drug development (Parmar, Vala, & Patel, 2023).

Biological Evaluation and Applications

The synthesis and biological evaluation of pyrido[4,3-d]pyrimidines have been extensively studied, indicating their significant role in drug discovery. Different synthetic approaches leading to the development of pyrido[4,3-d]pyrimidines highlight their potential in creating new strategies for future researchers. This underlines the importance of such compounds in medicinal chemistry, suggesting a promising avenue for the development of novel therapeutics based on pyrimidine scaffolds (Yadav & Shah, 2022).

Comprehensive Insights into Pyrimidine Derivatives

Pyrimidines and their derivatives, including 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, are recognized for their anticancer, anti-HIV, antifungal, and antibacterial activities. A comprehensive review on clinically approved pyrimidine-containing drugs and recent studies on the broad-spectrum activities of pyrimidine analogs provides insights into their potential as a scaffold for drug discovery. This emphasizes the significance of pyrimidine analogs in the development of new drugs due to their versatile biological activities (JeelanBasha & Goudgaon, 2021).

properties

IUPAC Name

7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECITGQRKHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1650574-62-1
Record name 7-chloro-3H,4H-pyrido[4,3-d]pyrimidin-4-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-6-chloro-pyridine-3-carboxamide (2, 4.5 g, 26.23 mmol) was added to a pressure tube and triethylorthoformate (30 mL) was added. The reaction vessel was sealed and heated to 140° C. for 11 h. After the cyclization was complete, the reaction mixture was concentrated under reduced pressure, and to the solid obtained was added diethyl ether. The solid was filtered, washed with diethyl ether and dried in vacuum to afford 7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one (3) as brown solid. MS (ESI) m/z 181.90 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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